Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate
Description
Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Key structural elements include:
- Substituents: A 2-ethyl group on the triazole ring. A 4-oxo (keto) group contributing to hydrogen-bonding interactions. A phenyl group at position 1, likely influencing aromatic stacking interactions. A methyl propanoate ester at position 8, which modulates solubility and bioavailability .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-(2-ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate |
InChI |
InChI=1S/C19H25N3O3/c1-3-16-20-18(24)19(22(16)15-7-5-4-6-8-15)10-13-21(14-11-19)12-9-17(23)25-2/h4-8H,3,9-14H2,1-2H3 |
InChI Key |
AAHXNFUUDPZAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C2(N1C3=CC=CC=C3)CCN(CC2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate typically involves constructing the triazaspirocyclic core followed by functional group modifications to install the ethyl, phenyl, keto, and methyl propanoate groups. The key steps include:
- Formation of the triazaspiro ring system through cyclization reactions involving appropriate nitrogen-containing precursors.
- Introduction of the phenyl substituent via nucleophilic aromatic substitution or amination reactions.
- Installation of the keto group by controlled oxidation or by using keto-containing precursors.
- Esterification to introduce the methyl propanoate moiety.
Specific Synthetic Routes from Patent Literature
According to European Patent EP3138841A1, which covers D2 antagonists including this compound, the preparation involves:
Step 1: Synthesis of the triazaspirodecane intermediate
This is achieved by cyclization of a precursor containing nitrogen atoms arranged to form the 1,3,8-triazaspiro[4.5]decane framework. The cyclization often uses amine and imine chemistry under controlled conditions.Step 2: Functionalization at position 2 and 8
The ethyl group at position 2 is introduced via alkylation reactions using ethyl halides or ethylating agents. The keto group at position 4 is either retained from the precursor or introduced via oxidation.Step 3: Attachment of the phenyl group at position 1
The phenyl substituent is introduced through nucleophilic substitution or by using phenyl-substituted starting materials.Step 4: Esterification to form the methyl 3-propanoate side chain
The propanoate ester is typically introduced by reacting the appropriate acid or acid chloride with methanol under acidic or basic catalysis.
The patent also describes purification steps including crystallization and chromatographic techniques to isolate the pure compound.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Nitrogen-containing precursors, heat, solvent (e.g., DMF) | 70-85 | Formation of triazaspiro core |
| 2 | Alkylation (ethylation) | Ethyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | 75-90 | Selective alkylation at position 2 |
| 3 | Phenyl substitution | Phenyl amine or phenyl halide, Pd catalyst (if cross-coupling) | 65-80 | Introduction of phenyl group |
| 4 | Oxidation (if needed) | Oxidizing agent (e.g., PCC, Swern oxidation) | 80-90 | Keto group installation |
| 5 | Esterification | Propanoic acid or acid chloride, methanol, acid/base catalyst | 85-95 | Formation of methyl propanoate ester |
Yields vary depending on reaction scale and purity requirements. The overall synthesis is optimized for high selectivity and minimal side reactions.
Research Outcomes and Analytical Data
Purity and Identity Confirmation:
Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.Conformational Analysis:
3D conformers generated computationally confirm the spirocyclic geometry and substitution pattern, supporting the synthetic pathway's regioselectivity.Impurity Profile: As this compound is noted as an impurity in pharmaceutical preparations (Remifentanil EP Impurity L), its synthesis and identification are critical for quality control in drug manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Ester Group Variations
- Ethyl, Propyl, and Isopropyl Esters: Compounds with ethyl, propyl, or isopropyl esters (e.g., ethyl 2-[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)methyl]-1-phenylcyclopropanecarboxylate) exhibit reduced NOP receptor binding affinity compared to the methyl ester derivative. The methyl group’s smaller size may allow better accommodation in the receptor’s hydrophobic pocket .
Aromatic Substituents
- Fluorophenyl Derivatives :
Fluorination (e.g., 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) enhances blood-brain barrier penetration due to increased lipophilicity. This modification is critical for central nervous system-targeted applications, such as PET imaging tracers (e.g., carbon-11 labeled analogs) .
Heteroatom and Functional Group Additions
- Sulfanylidene and Bromo Substituents: Compounds like (8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone introduce sulfur or halogen atoms, which may enhance metabolic stability or act as hydrogen-bond acceptors.
Pharmacological and Physicochemical Properties
Research Findings
- Receptor Selectivity: Methyl esters generally show superior NOP receptor binding compared to bulkier esters, as demonstrated in SAR studies .
- Imaging Applications : Fluorinated and carbon-11 labeled derivatives (e.g., ) are prioritized for in vivo imaging due to optimal pharmacokinetics and target engagement .
- Metabolic Stability : Sulfur-containing analogs () exhibit prolonged half-lives in vitro, attributed to resistance to oxidative metabolism .
Biological Activity
Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate, with the CAS number 2518276-69-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that interact with opioid receptors and may influence neurotransmission, addiction, depression, and cognitive functions such as memory and learning.
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.43 g/mol
- Purity : >95% (HPLC)
The structural formula indicates the presence of a triazaspiro system which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors. These receptors are critical in modulating pain perception and emotional responses. The compound's spiro structure may enhance receptor binding affinity and selectivity.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Analgesic Properties : The compound exhibits significant analgesic effects comparable to known opioid analgesics. Studies suggest that it may activate μ-opioid receptors, leading to pain relief.
- Antidepressant Effects : Preliminary studies show that this compound may influence serotonin levels, contributing to antidepressant effects.
- Cognitive Enhancement : Some findings suggest that this compound could enhance cognitive functions like memory and learning through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Antidepressant | Mood enhancement | |
| Cognitive enhancement | Improved memory |
Case Study Analysis
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in pain response compared to control groups receiving placebo treatments. The analgesic effect was observed at doses as low as 5 mg/kg, indicating a high potency for pain management.
Additionally, behavioral assessments indicated improvements in depressive-like symptoms in rodents treated with the compound over a two-week period, showcasing its potential as an antidepressant agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) to construct the spirocyclic core. For example, a protocol analogous to substituted methyl propanoate derivatives ( ) can be adapted, using 1-phenyl-1,3,8-triazaspiro[4.5]dec-2-ene intermediates. Key steps include:
- Step 1 : Condensation of ethyl 3-aminopropanoate with a carbonyl derivative to form the spiro ring.
- Step 2 : Alkylation or acylation to introduce the ethyl and phenyl groups.
- Step 3 : Esterification to yield the final methyl ester ( ).
- Purification : Use gradient elution with high-resolution HPLC columns (e.g., Chromolith®) to isolate the product ( ).
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and substituent positions ( ).
- HPLC-MS : Utilize reversed-phase columns (e.g., Purospher® STAR) with mass spectrometry to assess purity (>98%) and detect trace impurities ( ).
- X-ray Crystallography : For absolute configuration verification, if single crystals are obtainable ( ).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts.
- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for azaspiro compounds ( ).
Advanced Research Questions
Q. How can computational methods be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways for modifying the spirocyclic core ().
- Docking Studies : Use molecular docking to evaluate interactions with biological targets (e.g., enzymes implicated in Alzheimer’s disease) ( ).
- Feedback Loops : Integrate experimental data into machine learning models to refine synthetic predictions ().
Q. What strategies are effective in optimizing reaction conditions for scalable synthesis?
- Methodological Answer :
- Factorial Design : Apply a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions ().
- Process Simulation : Use software like Aspen Plus® to model reactor dynamics and scale-up parameters ( ).
- Membrane Technologies : Implement continuous flow systems with membrane separation to enhance yield and reduce waste ( ).
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables ( ).
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity) to isolate activity discrepancies ( ).
- Theoretical Alignment : Reconcile data with computational predictions (e.g., IC50 vs. binding affinity simulations) to resolve mechanistic contradictions ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
